molecular formula C15H18N4O2 B7646818 N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide

N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide

Cat. No. B7646818
M. Wt: 286.33 g/mol
InChI Key: HAEHRSOCIYISAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide, also known as CPI-0610, is a small molecule inhibitor that selectively targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in the regulation of gene expression, making them an attractive target for cancer therapy. CPI-0610 has shown promise in preclinical studies as a potential treatment for a variety of cancers, including hematological malignancies and solid tumors.

Mechanism of Action

N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide targets the BET family of proteins, which play a critical role in the regulation of gene expression. Specifically, this compound binds to the bromodomain of BET proteins, preventing them from binding to acetylated histones and regulating gene expression. This results in the downregulation of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. In addition, this compound has been shown to modulate the immune system, enhancing the activity of T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide is its selectivity for BET proteins, which reduces the risk of off-target effects. In addition, this compound has shown activity against a variety of cancers, making it a promising therapy for a broad range of patients. However, limitations include the need for further preclinical and clinical studies to determine optimal dosing and potential side effects.

Future Directions

For research on N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide include clinical trials to evaluate its safety and efficacy in humans, as well as studies to determine its potential as a combination therapy with other cancer treatments. In addition, further research is needed to elucidate the mechanisms underlying this compound's effects on the immune system, and to identify biomarkers that can predict patient response to treatment.

Synthesis Methods

The synthesis of N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide involves several steps, starting with the reaction of cyclopentanone with hydrazine to form 2-cyclopentylpyrazole. This intermediate is then reacted with 2-bromo-1-(2-oxopyridin-1-yl)ethanone to form the final product, this compound.

Scientific Research Applications

N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide has been the subject of numerous preclinical studies, which have demonstrated its potential as a cancer therapy. In particular, this compound has shown activity against hematological malignancies, including acute myeloid leukemia, multiple myeloma, and lymphoma.

properties

IUPAC Name

N-(2-cyclopentylpyrazol-3-yl)-2-(2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-14(11-18-10-4-3-7-15(18)21)17-13-8-9-16-19(13)12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEHRSOCIYISAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)NC(=O)CN3C=CC=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.